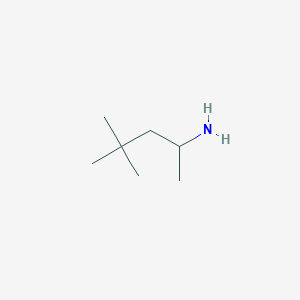

4,4-Dimethylpentan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Dimethylpentan-2-amine is an organic compound with the molecular formula C7H17N. It is a derivative of pentanamine, where two methyl groups are attached to the fourth carbon atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4-Dimethylpentan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 4,4-dimethylpentan-2-ol with ammonia in the presence of a dehydrating agent can yield this compound. Another method involves the reductive amination of 4,4-dimethylpentan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding nitrile or imine. This process typically involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Dimethylpentan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding amine oxide using oxidizing agents like hydrogen peroxide.

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: this compound oxide.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

4,4-Dimethylpentan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neuropathic pain.

Industry: this compound is used in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4,4-dimethylpentan-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a highly selective inhibitor of adaptor protein-2 associated kinase 1 (AAK1). This inhibition leads to the modulation of pain pathways, making it a potential candidate for the treatment of neuropathic pain. The compound exhibits excellent central nervous system penetration and target engagement at the spinal cord.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4-Dimethylpentan-2-ol: An alcohol derivative with similar structural features.

4,4-Dimethylpentan-2-one: A ketone derivative used in similar synthetic applications.

4,4-Dimethylpentanenitrile: A nitrile derivative used in the synthesis of 4,4-dimethylpentan-2-amine.

Uniqueness

This compound is unique due to its specific amine functional group, which allows it to participate in a wide range of chemical reactions. Its ability to selectively inhibit AAK1 and its excellent central nervous system penetration make it particularly valuable in medicinal chemistry.

Activité Biologique

4,4-Dimethylpentan-2-amine, also known as 2-amino-4,4-dimethylpentane or by its hydrochloride form, is a chiral amine with the molecular formula C7H17N. This compound has garnered attention for its potential biological activities, particularly as a stimulant and nootropic agent. Its structural characteristics, including a branched alkyl chain and stereochemistry, contribute to its unique interactions within biological systems.

- Molecular Formula : C7H17N

- Molecular Weight : 115.23 g/mol

- Structure : The compound features two methyl groups attached to the fourth carbon of a pentane chain, contributing to its steric properties and biological activity.

This compound primarily functions as an inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1) . This kinase plays a crucial role in the endocytosis process, which is vital for the internalization of various receptors and proteins within cells. By inhibiting AAK1, this compound can disrupt normal cellular processes, potentially affecting neurotransmitter levels and influencing mood regulation through pathways involving dopamine and norepinephrine.

Stimulant Effects

Research indicates that this compound may enhance focus and energy levels. Its stimulant properties are linked to its ability to elevate neurotransmitter levels, particularly in the central nervous system (CNS) where it shows significant penetration and engagement at the spinal cord.

Nootropic Potential

The compound has been studied for its potential nootropic effects, which include improving cognitive functions such as memory and learning. These effects are likely mediated through its action on neurotransmitter systems that regulate mood and cognitive performance.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good CNS penetration with a brain-to-plasma ratio averaging around 20 in rat models. This high ratio indicates effective delivery to the brain, which is essential for any cognitive-enhancing or analgesic effects associated with AAK1 inhibition.

Case Studies

- Neuropharmacological Studies : In murine models, the administration of this compound resulted in significant alterations in pain perception pathways. The inhibition of AAK1 was correlated with reduced neuropathic pain responses, suggesting therapeutic potential in pain management .

- Cognitive Function Assessment : Animal studies evaluating cognitive performance following administration of this compound indicated improvements in tasks requiring memory retention and focus. These findings support its classification as a nootropic agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H17N |

| Molecular Weight | 115.23 g/mol |

| CNS Penetration (Brain/Plasma) | 20 |

| AAK1 Inhibition IC50 | Not specified |

| Biological Activity | Effect |

|---|---|

| Stimulant Effects | Increased focus/energy |

| Nootropic Effects | Enhanced cognitive function |

| Pain Modulation | Reduced neuropathic pain |

Propriétés

IUPAC Name |

4,4-dimethylpentan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVBRZMHQJCGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.